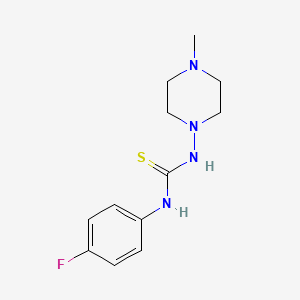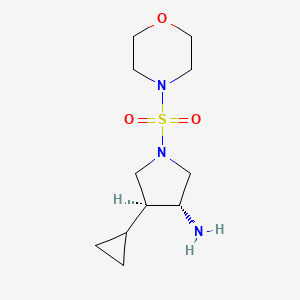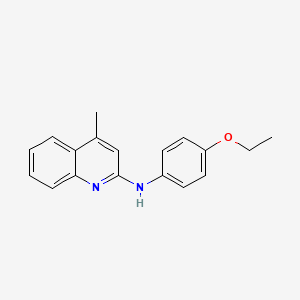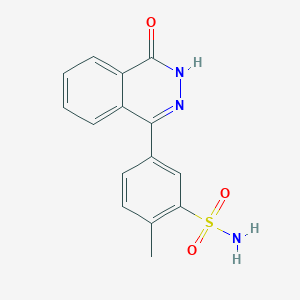![molecular formula C18H21FN2S B5642165 1-(2-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5642165.png)
1-(2-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often investigated for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with 4-(methylsulfanyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom or reduce the aromatic rings.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or reduced aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine is not well-documented. similar compounds often interact with specific receptors or enzymes in the body, leading to various pharmacological effects. The molecular targets and pathways involved would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-(2-chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
- 1-(2-bromophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
- 1-(2-fluorophenyl)-4-[(4-methylphenyl)methyl]piperazine
Uniqueness
1-(2-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine is unique due to the presence of both the fluorine atom and the methylsulfanyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct pharmacological properties compared to similar compounds.
属性
IUPAC Name |
1-(2-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2S/c1-22-16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJUZBWNVDRRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5642088.png)
![2-ethyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5642090.png)
![3-(3-Methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5642102.png)
![2-(2,4-difluorophenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642107.png)

![7-(Azepan-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5642133.png)
![ethyl 4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5642135.png)

![3-(2,3-dimethoxyphenyl)-1-methylbenzo[f]quinoline](/img/structure/B5642146.png)
![(4S)-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5642160.png)


![3-[1-(4-morpholin-4-ylbutanoyl)piperidin-3-yl]benzoic acid](/img/structure/B5642176.png)
